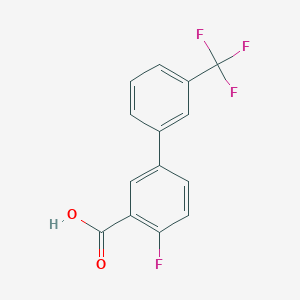

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid

Overview

Description

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H8F4O2. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which impart unique chemical properties. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

The major products formed from these reactions include substituted benzoic acids, alcohols, and more complex aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential as an enzyme inhibitor and anticancer agent. Its unique functional groups enhance its binding affinity to biological targets, making it a candidate for drug development.

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to interact with enzymes involved in critical biological pathways. Studies indicate that it may inhibit key kinases associated with cancer progression, such as epidermal growth factor receptor (EGFR) and BRAF kinases, with IC50 values in the low nanomolar range.

- Antitumor Activity : In vitro tests have shown significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. Modifications to the compound's structure have been shown to enhance its biological activity.

2. Organic Synthesis

In organic synthesis, 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid serves as a versatile building block for the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic aromatic substitutions and coupling reactions, makes it valuable for developing new pharmaceuticals and agrochemicals .

3. Material Science

The compound is also utilized in producing specialty chemicals and advanced materials. Its unique properties allow for the development of high-performance polymers and coatings, enhancing material durability and functionality.

Data Table: Summary of Biological Activities

| Biological Target | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| AChE | Inhibition | 10.4 - 24.3 | |

| BChE | Inhibition | 7.7 - 30.1 | |

| COX-2 | Inhibition | Moderate | |

| LOX-5 | Inhibition | Moderate | |

| MCF-7 Cells | Cytotoxicity | Significant |

Case Studies and Research Findings

Enzyme Inhibition Studies : A study focused on sulfonamide derivatives similar to this compound found significant inhibition against epidermal growth factor receptor (EGFR) and BRAF kinases, indicating potential therapeutic applications in cancer treatment.

Antitumor Activity : Research demonstrated that related compounds exhibited antiproliferative effects against various cancer cell lines. The modifications in the sulfamoyl group were shown to enhance biological activity, suggesting that this compound may possess significant anticancer properties.

Neuroprotective Potential : Investigations into fluorinated compounds have revealed their inhibitory effects on cholinesterases, indicating a potential for neuroprotective applications through improved enzyme inhibition.

Anti-inflammatory Applications : Studies have highlighted the potential of these compounds in treating inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)benzoic acid

- 2-Fluoro-3-(trifluoromethyl)benzoic acid

- 4-Fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which influence its reactivity and binding properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-Fluoro-5-(3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound notable for its potential biological activities. The compound's structure features a fluoro group at the 2-position and a trifluoromethyl-substituted phenyl group, which may enhance its lipophilicity and biological interactions. This article explores the biological activity of this compound, including its mechanisms, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural characteristics are critical for understanding its biological activity:

- Fluoro Group : Increases electron-withdrawing properties, enhancing reactivity.

- Trifluoromethyl Group : Contributes to lipophilicity and can influence pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or allosteric sites, thereby altering enzyme function.

- Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways that regulate cellular responses.

Biological Applications

The compound has been investigated for various applications in scientific research:

- Medicinal Chemistry : It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer.

- Biological Studies : Its use in enzyme inhibition studies highlights its potential roles in drug discovery and development.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Key findings include:

- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against cancer cell lines due to improved membrane permeability and target interaction .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, potentially through modulation of cyclooxygenase enzymes .

- Enzyme Interaction Studies : Studies have demonstrated that the compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research .

Case Studies

Several case studies illustrate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Enzyme Inhibition | Reported effective inhibition of cyclooxygenase enzymes, leading to reduced prostaglandin synthesis. |

| Study C | Anti-inflammatory Activity | Showed reduction in inflammatory markers in animal models when administered at therapeutic doses. |

Properties

IUPAC Name |

2-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMCYAALZLZKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588066 | |

| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926235-51-0 | |

| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.